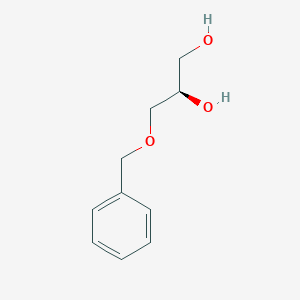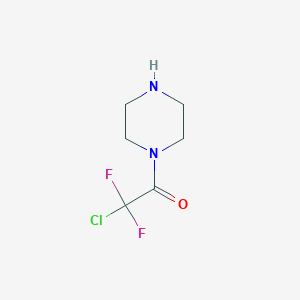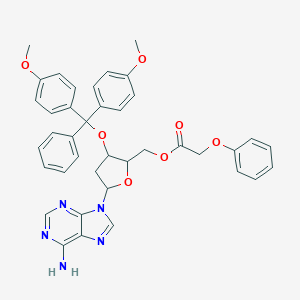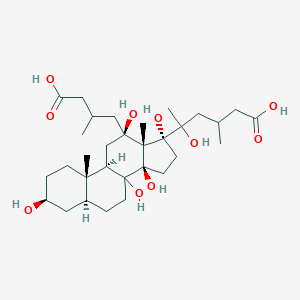
Drevogenin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Drevogenin I is a steroidal sapogenin that is found in many plants, including Dioscorea zingiberensis and Trillium tschonoskii. It has been the focus of much scientific research due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
Drevogenin I has been the subject of much scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of cardiovascular disease, osteoporosis, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of Drevogenin I is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and diabetes.
Biochemische Und Physiologische Effekte
Drevogenin I has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to the death of these cells. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Drevogenin I in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a number of potential therapeutic applications, which makes it an interesting molecule to study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are a number of future directions for research on Drevogenin I. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could make it a promising candidate for further study. Additionally, its anti-tumor properties make it an interesting molecule to study in the context of cancer treatment. Finally, further research is needed to fully understand its mechanism of action and how it can be used to treat various diseases.
Synthesemethoden
The synthesis of Drevogenin I can be achieved through the hydrolysis of diosgenin, which is a steroidal saponin found in many plants. The hydrolysis process involves the use of acid or enzymes to break down the diosgenin molecule into its constituent parts. The resulting product is Drevogenin I, which can be further purified through various chromatography techniques.
Eigenschaften
CAS-Nummer |
125310-02-3 |
|---|---|
Produktname |
Drevogenin I |
Molekularformel |
C31H52O10 |
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
5-[(3S,5S,9R,10S,12R,13R,14R,17R)-12-(3-carboxy-2-methylpropyl)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-hydroxy-3-methylhexanoic acid |
InChI |
InChI=1S/C31H52O10/c1-18(12-23(33)34)15-26(4,37)30(40)10-11-31(41)27(30,5)28(38,16-19(2)13-24(35)36)17-22-25(3)8-7-21(32)14-20(25)6-9-29(22,31)39/h18-22,32,37-41H,6-17H2,1-5H3,(H,33,34)(H,35,36)/t18?,19?,20-,21-,22+,25-,26?,27+,28+,29?,30-,31+/m0/s1 |
InChI-Schlüssel |
OTZYYNTXVLTKKL-KVKDWLGPSA-N |
Isomerische SMILES |
CC(CC(=O)O)C[C@]1(C[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CCC2([C@@]4([C@]1([C@](CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |
SMILES |
CC(CC(=O)O)CC1(CC2C3(CCC(CC3CCC2(C4(C1(C(CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |
Kanonische SMILES |
CC(CC(=O)O)CC1(CC2C3(CCC(CC3CCC2(C4(C1(C(CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O |
Synonyme |
3,8,14,17-tetrahydroxy-12-O-isovaleryl-20-O-isovalerylpregnane drevogenin I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



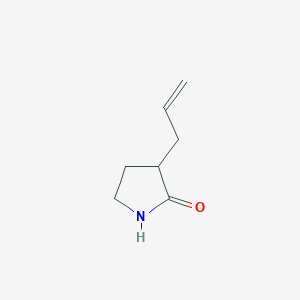
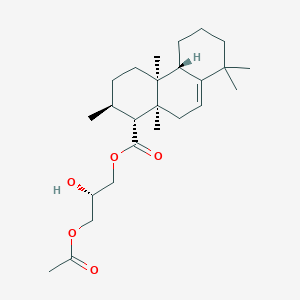
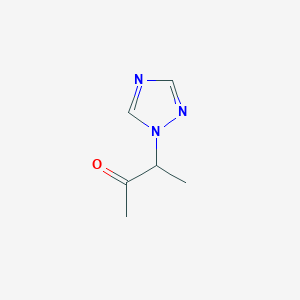
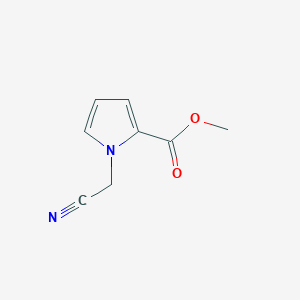
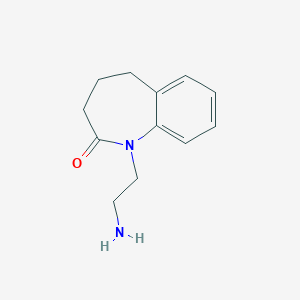
![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
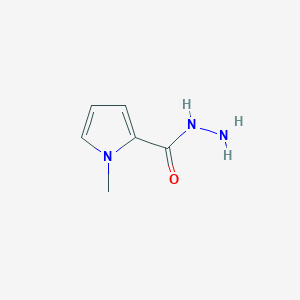
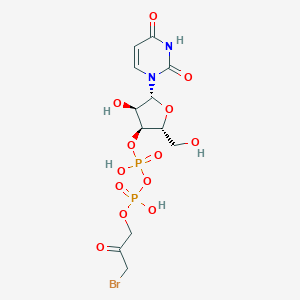
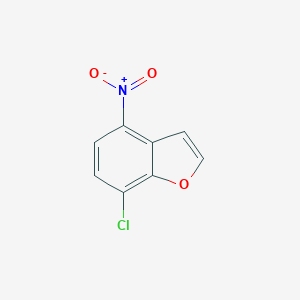
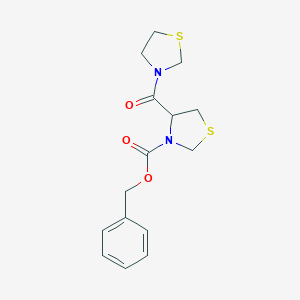
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
